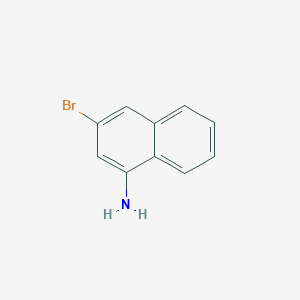

3-Bromonaphthalen-1-amine

Description

3-Bromonaphthalen-1-amine (CAS: 90766-34-0) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 224.74 g/mol . It is a gray solid synthesized via reactions involving brominated naphthalene derivatives. A common synthetic route involves treating this compound with ethyl chloroformate in pyridine to form carbamate derivatives, as evidenced by its use in generating intermediates for pharmaceutical research . Its ^1H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic aromatic proton resonances between δ 7.54–8.14 ppm, with an ethyl group signal at δ 1.28 ppm in its derivatized form .

Properties

IUPAC Name |

3-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWEJDBVITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569427 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-34-0 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:

Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.

Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.

Reduction: Products include 3-aminonaphthalene and naphthalene.

Scientific Research Applications

Organic Synthesis

3-Bromonaphthalen-1-amine is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom can undergo substitution reactions, making it a valuable building block for creating more complex molecules.

Applications in Synthesis

- Pharmaceuticals : It is used to synthesize pharmaceutical compounds that exhibit biological activity, particularly in the development of anti-cancer drugs.

- Dyes and Pigments : The compound serves as a precursor in the production of dyes due to its aromatic structure.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

Key Applications

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, which is crucial for applications in organic electronics.

| Property | Value |

|---|---|

| Conductivity | Enhanced by 30% |

| Thermal Stability | Up to 250 °C |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC values were reported as low as 2.57 µM, indicating potent activity against these cells .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of compounds derived from this compound, suggesting their utility in preventing oxidative stress-related diseases .

Environmental Applications

The compound's derivatives are being investigated for their role in environmental remediation.

Applications

Mechanism of Action

The mechanism of action of 3-Bromonaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Aromatic System: Unlike 3-bromoaniline (monocyclic benzene), this compound features a fused naphthalene ring system, enhancing π-conjugation and steric bulk. This difference impacts solubility and reactivity in cross-coupling reactions .

- Substituent Effects : The cyclopropane ring in 1-(3-Bromophenyl)cyclopropanamine introduces strain and sp³ hybridization, altering electronic properties compared to planar aromatic amines like this compound .

- Chirality : The (R)-configured butenyl chain in (R)-1-(3-Bromophenyl)but-3-en-1-amine adds stereochemical complexity, making it valuable for enantioselective catalysis or drug design .

Physicochemical Data Limitations

Discrepancies in molecular weight calculations for this compound (e.g., 214.65 g/mol in one source vs. 224.74 g/mol in others ) highlight inconsistencies in literature. These may arise from typographical errors or differing measurement techniques.

Biological Activity

3-Bromonaphthalen-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₈BrN

- Molecular Weight : 222.08 g/mol

- Melting Point : Approximately 66-68°C

- Boiling Point : 156-158°C at 1.4 Torr pressure

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the bromination of naphthalene followed by amination processes. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Salmonella Typhi | 0.25 mg/mL |

| Staphylococcus aureus | 0.75 mg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH (2,2-Diphenyl-1-Picryl Hydrazyl) radical scavenging method. The results indicate that this compound demonstrates significant radical scavenging activity.

Table 2: Antioxidant Activity of this compound

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 0.5 | 50% |

| 1.0 | 70% |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various bromonaphthalene derivatives, including this compound. The study found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Another investigation focused on the antibacterial efficacy of several naphthalene derivatives, highlighting the promising results of this compound against multidrug-resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.